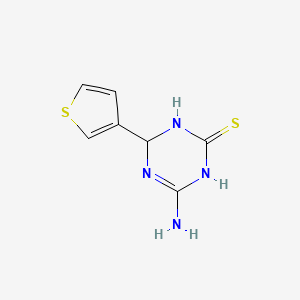

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Descripción

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a 3-thienyl group at the 6-position and a thiol (-SH) group at the 2-position. Its molecular formula is C₇H₈N₄S₂, with an average molecular weight of 212.29 g/mol.

Propiedades

IUPAC Name |

4-amino-2-thiophen-3-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S2/c8-6-9-5(10-7(12)11-6)4-1-2-13-3-4/h1-3,5H,(H4,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUBYGVKWHMWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2NC(=S)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate thienyl and triazine precursors under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with guanidine in the presence of a base, followed by cyclization to form the desired triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazine ring or the thienyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazine or thienyl derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibits several biological activities that make it a candidate for therapeutic applications:

Antimicrobial Properties

Research indicates that derivatives of triazine compounds possess significant antimicrobial activity. A study evaluated a series of triazine derivatives against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and VRE. The results showed that certain substituted triazines exhibited potent antibacterial properties .

Anticancer Potential

The compound has been investigated for its anticancer properties. Triazine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. Studies have shown that specific 1,3,5-triazine derivatives can induce cytotoxic effects against various cancer cell lines, including non-small cell lung cancer .

Antiviral Activity

The structural features of this compound suggest potential antiviral applications. Research into related triazine compounds has demonstrated efficacy against viral infections by targeting viral replication mechanisms .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the application and the biological context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol with structurally related analogs, focusing on molecular properties, substituent effects, and reported applications.

Key Observations:

Electron-Withdrawing Groups (e.g., nitro in ): Improve stability but may reduce reactivity in nucleophilic environments. Heteroaromatic Substituents (e.g., thienyl, furyl, indolyl): Influence electronic properties and binding affinity in enzyme inhibition due to sulfur or nitrogen atoms .

Safety Profiles :

- Phenyl and indole analogs are classified as irritants, suggesting similar handling precautions for the thienyl derivative .

Commercial and Research Use: Many analogs (e.g., ) are marketed by biochemical suppliers (e.g., Santa Cruz Biotechnology) for research, indicating their utility in studying protein interactions or cellular pathways.

Research Implications and Gaps

While the target compound’s specific data are sparse, its structural analogs provide a foundation for hypothesizing its behavior:

- Further studies are needed to elucidate its stability, solubility, and toxicity.

Actividad Biológica

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a triazine ring with an amino group and a thienyl substituent. Its synthesis typically involves cyclization reactions between thienyl and triazine precursors. A common method includes the reaction of 3-thiophenecarboxaldehyde with guanidine under basic conditions to yield the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 64 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In various assays, it has shown cytotoxic effects against multiple cancer cell lines. For example, it has been reported to induce apoptosis in cancer cells by modulating cell cycle progression and promoting pro-apoptotic signaling pathways .

A study demonstrated that derivatives of this compound significantly inhibited tubulin polymerization, which is crucial for cancer cell mitosis. The IC50 values ranged from 0.08 to 12.07 mM depending on the specific derivative tested .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by forming hydrogen bonds or coordinating with metal ions in active sites.

- Cell Cycle Modulation : It influences the cell cycle by interfering with tubulin dynamics and signaling pathways associated with cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal reported that derivatives of triazine compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structural importance of the thienyl group in enhancing antimicrobial efficacy .

- Anticancer Research : Another research paper focused on the anticancer potential of related triazine compounds. It found that these compounds could effectively inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways .

- Inflammatory Response Modulation : Additional research indicated that compounds similar to this compound could reduce inflammation in cellular models by modulating cytokine release and inhibiting inflammatory mediators .

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol?

- Methodology :

- One-pot synthesis : Reacting cyanamide, aldehydes, and thiol-containing precursors under reflux (e.g., acetone at 80°C for 10 hours) .

- Microwave-assisted synthesis : Using controlled microwave heating to accelerate three-component reactions (cyanamide, aldehydes, heteroaryl amines), achieving >85% yields with reduced reaction times (10–30 minutes) .

- Dimroth rearrangement : Converting 1,6-dihydro-triazines to 5,6-dihydro-tautomers via thermal or basic conditions, often crystallized as ethanol clathrates .

- Comparative Table :

| Method | Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|

| One-pot reflux | Acetone, 80°C, 10 h | 70–80% | Scalability | |

| Microwave-assisted | Solvent-free, 100–120°C, 20 min | 85–95% | Rapid, high atom economy | |

| Dimroth rearrangement | Ethanol, thermal activation | 60–75% | Access to stable tautomers |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the triazine ring and thienyl substituents .

- X-ray crystallography : Resolve tautomeric forms (e.g., 1,6-dihydro vs. 5,6-dihydro) and hydrogen-bonding networks in crystal lattices .

- Thermogravimetric analysis (TGA) : Assess thermal stability and desolvation behavior of ethanol clathrates .

Q. What are the primary research applications of this compound?

- Herbicidal activity : Structural analogs (e.g., heterocyclic picolinates) show pre-emergent herbicidal action by inhibiting acetolactate synthase (ALS) .

- Antithyroid agents : Thiocarbamide derivatives of triazines exhibit thyroperoxidase inhibition, relevant for hyperthyroidism studies .

Advanced Questions

Q. How does tautomerism influence the compound’s structural and functional properties?

- Mechanistic insight : The 1,6-dihydro form undergoes Dimroth rearrangement to the 5,6-dihydro tautomer under basic or thermal conditions, altering solubility and bioactivity .

- Analytical strategy : Use X-ray crystallography to distinguish tautomers and monitor rearrangement kinetics via HPLC or variable-temperature NMR .

Q. How can synthesis be optimized to improve yield and purity?

- Microwave optimization : Adjust power (100–300 W) and time (10–30 min) to minimize side reactions. Solvent-free conditions reduce purification steps .

- Catalytic additives : Triethylamine enhances nucleophilic substitution in one-pot syntheses, improving yields by 15–20% .

Q. What methodologies evaluate its biological activity (e.g., herbicidal or antithyroid effects)?

- Herbicidal assays : Seed germination inhibition tests on Arabidopsis thaliana or Brassica napus at 0.1–10 µM concentrations .

- Antithyroid models : In vitro thyroperoxidase (TPO) inhibition assays using rat thyroid microsomes, comparing IC₅₀ values to methimazole .

Q. How to resolve contradictions in reported synthesis outcomes (e.g., divergent tautomers or crystal forms)?

- Root-cause analysis :

- Solvent polarity : Polar solvents (ethanol/water) favor 5,6-dihydro tautomers, while aprotic solvents stabilize 1,6-dihydro forms .

- Thermal history : Post-synthesis heating (>100°C) induces irreversible tautomerization, confirmed via TGA-DSC .

Q. What is the compound’s stability under thermal stress or prolonged storage?

- Thermal degradation : Above 150°C, desolvation of ethanol clathrates occurs, leading to amorphous phases (irreversible by PXRD) .

- Storage recommendations : Store at –20°C under inert gas to prevent oxidation of the thiol group .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.